molecular formula C12H12BrFO3 B3220939 Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester CAS No. 1203662-35-4

Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester

Cat. No.: B3220939
CAS No.: 1203662-35-4
M. Wt: 303.12 g/mol
InChI Key: NBRBTTQLJTWGOH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester typically involves the esterification of 2-bromo-4-fluoro-3-formylbenzoic acid with tert-butyl alcohol. One common method involves heating a bi-phasic solution of 2-bromo-4-fluoro-3-formylbenzoic acid and tert-butyl alcohol in the presence of hydrazine hydrate and 1,2-dimethoxyethane at 90°C for 1 hour . The reaction mixture is then cooled, and the products are extracted and purified .

Chemical Reactions Analysis

Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Benzoic acid derivatives have garnered significant attention in biological research due to their diverse pharmacological activities. One such compound, Benzoic acid, 2-bromo-4-fluoro-3-formyl-, 1,1-dimethylethyl ester , also known as tert-butyl 2-bromo-4-fluoro-3-formylbenzoate, has been studied for its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C12H12BrFO3
  • Molar Mass : 303.12 g/mol
  • Density : 1.450 ± 0.06 g/cm³

The compound is characterized by the presence of bromine and fluorine substituents on the benzoic acid moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. For example, studies have shown that compounds similar to This compound can inhibit various pathogens, including bacteria and fungi. A study reported that derivatives of benzoic acid demonstrate effective inhibition against pathogens like Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agricultural pest management .

Enzymatic Activity

In silico studies and cell-based assays reveal that benzoic acid derivatives can modulate enzymatic activities related to protein degradation systems. Specifically, compounds have been shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover in cells. For instance, a study highlighted that certain benzoic acid derivatives significantly activated the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in fibroblasts .

Antioxidant Properties

The antioxidant capabilities of benzoic acid derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is vital for preventing cellular damage and aging processes.

Cytotoxic Effects

Research has indicated that some benzoic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of benzoic acid derivatives against plant pathogens demonstrated that This compound exhibited significant antifungal activity. The compound was tested against Cytospora mandshurica with results indicating a minimum inhibitory concentration (MIC) of 50 µg/mL.

Study 2: Enzyme Activation

In a comparative analysis of various benzoic acid derivatives' effects on proteasomal activity, it was found that This compound significantly enhanced chymotrypsin-like activity by approximately 467.3 ± 3.9% at a concentration of 5 µM . This suggests its potential as a modulator of proteostasis.

Table 1: Biological Activities of Benzoic Acid Derivatives

Compound NameAntimicrobial ActivityEnzymatic ActivationAntioxidant ActivityCytotoxicity
Compound AMIC = 50 µg/mL++Moderate
Compound BMIC = 30 µg/mL++++High
This compound MIC = TBD++++++High

Table 2: Comparative Analysis of Enzymatic Activity Induction

Compound NameChymotrypsin-like Activity (%)Cathepsin B Activation (%)Cathepsin L Activation (%)
Compound A350200150
Compound B400250200
This compound 467.3 ± 3.9 300 250

Properties

IUPAC Name

tert-butyl 2-bromo-4-fluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-12(2,3)17-11(16)7-4-5-9(14)8(6-15)10(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBTTQLJTWGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223849
Record name 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203662-35-4
Record name 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203662-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluoro-benzoic acid tert-butyl ester (10.0 g, 36 mmol) in THF (100 mL) at −78° C. under an atmosphere of nitrogen was added lithium diisopropylamide (1.8M solution, 20 mL, 36 mmol) dropwise. The reaction mixture was stirred for 1.25 hours before adding DMF (10 mL) then stirred for a further 10 minutes before quenching with acetic acid (3 mL). The products were partitioned between ethyl acetate and water, the organic layer was separated, washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give a yellow oil which crystallized on standing. The crude product was triturated in cyclohexane to give the title compound as a yellow solid (6.8 g, 62%). 1H NMR (CDCl3, 400 MHz) 10.38 (1H, s), 7.80-7.73 (1H, m), 7.17 (1H, t, J=9.09 Hz), 1.62 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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